

mono-benzyl malonate CAS number and physical constants

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Compound of Interest

Compound Name: *mono-Benzyl malonate*

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An In-Depth Technical Guide to **Mono-benzyl Malonate** for Researchers and Drug Development Professionals

Introduction

Mono-benzyl malonate, also known as 3-(benzyloxy)-3-oxopropanoic acid, is a mono-ester derivative of malonic acid that serves as a crucial and versatile intermediate in advanced organic synthesis. Its unique bifunctional nature, possessing both a carboxylic acid and a benzyl ester group, allows for selective chemical transformations, making it an invaluable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of **mono-benzyl malonate**, focusing on its fundamental physicochemical properties, synthesis, and applications, particularly within the realm of pharmaceutical research and development. For professionals in drug discovery, understanding the nuances of this reagent is key to leveraging its synthetic potential in the creation of novel therapeutic agents.^{[1][2]}

Core Properties and Physical Constants

The precise identification and characterization of a chemical entity are foundational to its effective application. The Chemical Abstracts Service (CAS) has assigned the number 40204-26-0 to **mono-benzyl malonate**, which unequivocally identifies it in scientific literature and chemical databases.^{[3][4][5]} Its fundamental properties are summarized in the table below.

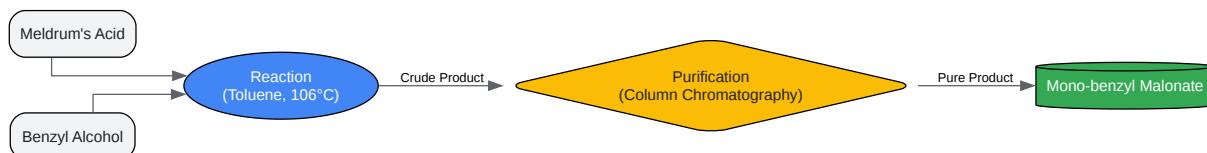
Property	Value	Source(s)
CAS Number	40204-26-0	[3] [4] [5]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1] [4]
Molecular Weight	194.18 g/mol	[3] [4] [5]
Appearance	White to off-white crystalline powder or colorless to pale yellow liquid.	[1] [4]
Melting Point	47-51 °C	[3] [4]
Boiling Point	352.3 ± 25.0 °C (Predicted)	[4]
Density	1.0737 g/cm ³ (Predicted)	[4]
pKa	2.82 ± 0.32 (Predicted)	[4]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[4]

Synthesis of Mono-benzyl Malonate: A Mechanistic Perspective

The most prevalent and efficient synthesis of **mono-benzyl malonate** involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This choice of starting material is deliberate and rooted in the unique reactivity of Meldrum's acid.

Causality of Experimental Choice: Meldrum's acid is a cyclic diester with a highly acidic α -proton ($pK_a \approx 4.97$) due to the rigid, boat-like conformation that aligns the C-H bond with the π -systems of the two carbonyl groups, leading to significant resonance stabilization of the conjugate base. However, for this synthesis, it is the propensity of Meldrum's acid to undergo thermal decomposition or react with nucleophiles that is exploited. Heating Meldrum's acid in the presence of an alcohol, such as benzyl alcohol, leads to the opening of the dioxinone ring and subsequent esterification and decarboxylation to yield the desired mono-ester of malonic acid.

The workflow for this synthesis is depicted below:

[Click to download full resolution via product page](#)*Synthesis workflow of **mono-benzyl malonate**.*

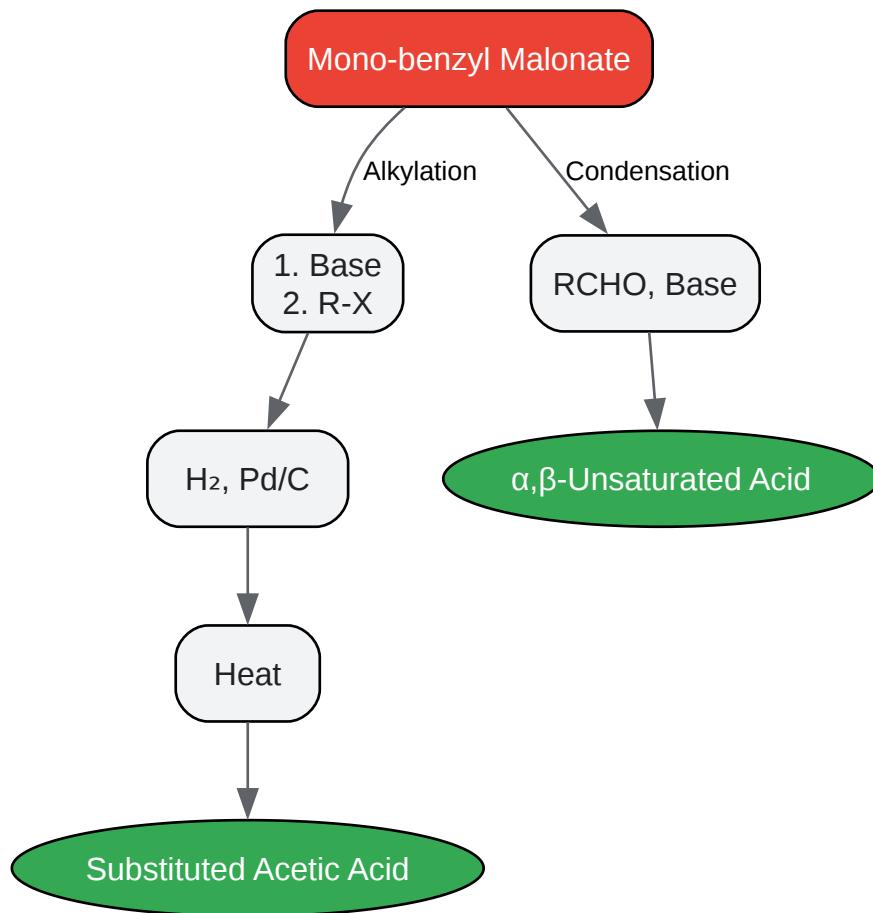
Applications in Organic Synthesis and Drug Development

Mono-benzyl malonate is a cornerstone in the synthesis of a wide array of organic molecules, owing to its differential reactivity. The carboxylic acid can be readily activated or deprotonated, while the benzyl ester serves as a protecting group for the other carboxylic acid function, which can be removed under mild hydrogenolysis conditions.

Key applications include:

- **Synthesis of Substituted Acetic Acids:** The active methylene group can be alkylated or acylated, and subsequent hydrogenolysis of the benzyl ester followed by decarboxylation provides a straightforward route to mono-substituted acetic acids.[\[1\]](#)
- **Knoevenagel and Claisen Condensations:** It serves as a nucleophile in condensation reactions with aldehydes and ketones to form α,β -unsaturated compounds or with esters to form β -keto esters, which are themselves versatile intermediates.[\[1\]](#)
- **Pharmaceutical Synthesis:** This reagent has been instrumental in the synthesis of various biologically active molecules. For instance, it has been used to prepare inhibitors of aspartate transcarbamoylase and to synthesize constrained cyclic agonists for the cholecystokinin (CCK-B) receptor.[\[4\]](#) Its structural motifs are also incorporated into novel antimicrobial and anticancer agents.[\[2\]](#)

The synthetic utility is illustrated in the following diagram:

[Click to download full resolution via product page](#)*Synthetic transformations of **mono-benzyl malonate**.*

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of **mono-benzyl malonate** from Meldrum's acid and benzyl alcohol.[4][6]

Materials and Equipment:

- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Benzyl alcohol
- Toluene, anhydrous
- 5% Sodium carbonate (Na_2CO_3) solution

- 1N Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) and benzyl alcohol (2.0 eq) in anhydrous toluene.
- Reflux: Heat the solution at reflux (approximately 106 °C) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a 5% aqueous solution of sodium carbonate.
- Extraction (1): Separate the organic layer. Wash the aqueous layer three times with diethyl ether to remove unreacted benzyl alcohol and other non-acidic impurities.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl until the pH is approximately 2.
- Extraction (2): Extract the acidified aqueous layer twice with ethyl acetate.
- Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, e.g., 70:30) to yield pure **mono-benzyl malonate**.

Conclusion

Mono-benzyl malonate is a chemical of significant strategic importance in modern organic synthesis. Its well-defined physical properties and predictable reactivity make it a reliable tool for researchers. The ability to selectively deprotect the benzyl ester under mild conditions while the carboxylic acid moiety is available for a range of transformations underpins its utility in the multi-step synthesis of complex target molecules, particularly in the development of new pharmaceuticals. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, is essential for its effective and innovative application.

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